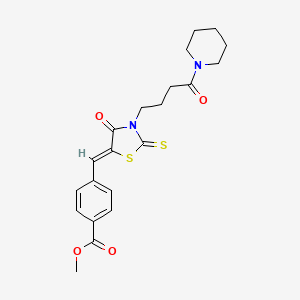

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-27-20(26)16-9-7-15(8-10-16)14-17-19(25)23(21(28)29-17)13-5-6-18(24)22-11-3-2-4-12-22/h7-10,14H,2-6,11-13H2,1H3/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANJJXIUCPKLFS-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a thiazolidinone moiety linked to a piperidine group and a benzoate structure, which contributes to its potential biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds with similar structural features have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives exhibited antibacterial activity exceeding that of common antibiotics such as ampicillin and streptomycin by 10–50 fold, with minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL for the most potent derivatives .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | Target Bacteria | Activity Level |

|---|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae | Highly Sensitive |

| Compound B | 0.008 | Escherichia coli | Resistant |

| Compound C | 0.006 | Staphylococcus aureus | Sensitive |

| Compound D | 0.005 | Pseudomonas aeruginosa | Moderate |

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that thiazolidinone derivatives exhibited potent cytotoxicity against glioblastoma multiforme cells, with some compounds showing IC50 values in the low micromolar range .

Table 2: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound E | 1.5 | Glioblastoma multiforme | Apoptosis induction |

| Compound F | 2.3 | MCF-7 (Breast cancer) | Cell cycle arrest |

| Compound G | 0.9 | HeLa (Cervical cancer) | DNA damage |

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, thiazolidinones exhibit various other pharmacological effects, including anti-inflammatory, antioxidant, and antidiabetic activities. The presence of the piperidine ring enhances these effects by facilitating interactions with multiple biological targets .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of thiazolidinone derivatives against a panel of bacterial strains, demonstrating that some compounds significantly inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .

- Cytotoxicity in Cancer Research : In vitro studies on glioblastoma cells revealed that specific thiazolidinone derivatives led to a marked decrease in cell viability, indicating their potential use in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones, including those related to (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazolidinone structures can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus cereus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Staphylococcus aureus | 0.25 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer potential. Studies indicate that thiazolidinone derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase . The structure of this compound allows it to interact with these enzymes effectively.

Case Study: Anticancer Activity

In a study focused on the synthesis of thiazolidinone derivatives, researchers found that certain compounds exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase . This suggests a strong potential for developing new anticancer therapies based on this compound class.

Biological Mechanisms

The biological mechanisms underlying the activities of this compound include:

- Enzyme Inhibition : Compounds with thiazolidinone cores can inhibit enzymes critical for DNA synthesis and repair, thereby affecting cancer cell viability.

- Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Research Implications and Gaps

- Antimicrobial Potential: Structural similarity to ’s active compounds supports prioritizing H. pylori assays for the target compound .

- Metabolic Studies : Comparative PPARγ binding assays with pioglitazone could clarify the impact of the thioxo group .

- Synthetic Optimization : Lessons from ’s silyl protection strategy may aid in improving the target compound’s stability .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for synthesizing (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate?

- Answer : The compound is synthesized via multi-step reactions involving:

- Knoevenagel condensation to form the thiazolidinone core.

- Mitsunobu or nucleophilic substitution for piperidine incorporation.

- Esterification to finalize the benzoate moiety.

Critical parameters include solvent choice (e.g., DCM, THF), temperature (0–80°C), and catalysts (e.g., triethylamine, DMAP). Reaction progress is monitored via TLC and HPLC, with purification by column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

- Answer : Advanced analytical techniques are employed:

- NMR spectroscopy (¹H, ¹³C) confirms stereochemistry and substituent positions.

- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).

- HRMS validates molecular weight and purity (e.g., observed vs. calculated m/z).

- X-ray crystallography resolves the (Z)-configuration of the exocyclic double bond .

Q. What preliminary biological activities have been reported for this compound?

- Answer : Early studies suggest:

- Antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL).

- Anticancer potential via apoptosis induction in leukemia cell lines (IC₅₀: 12–25 µM).

- Anti-inflammatory effects through COX-2 inhibition (IC₅₀: ~5 µM).

Assays include MTT for cytotoxicity and ELISA for enzyme inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Answer : Yield optimization strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps.

- Catalyst screening : DMAP improves esterification efficiency by 20–30%.

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation in condensation steps.

- Continuous flow reactors : Improve reproducibility in multi-step syntheses (yield increase: 15–20%) .

Q. How should researchers address contradictions in biological assay data?

- Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Assay conditions : Differences in cell lines (e.g., Jurkat vs. K562) or serum content.

- Compound stability : Hydrolysis of the ester group in aqueous media (validate via HPLC post-assay).

- Metabolic interference : Piperidine metabolism in hepatic microsomes (use CYP450 inhibitors).

Standardize protocols (e.g., ATP-based viability assays) and include positive controls (e.g., doxorubicin) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Answer :

- Molecular docking : Predicts binding to targets like EGFR or COX-2 (Autodock Vina, Glide).

- QSAR modeling : Links substituent electronegativity (e.g., thioxo group) to bioactivity (r² > 0.85).

- DFT calculations : Reveals charge distribution effects on reactivity (e.g., HOMO-LUMO gaps).

Validate predictions with in vitro mutagenesis or isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.